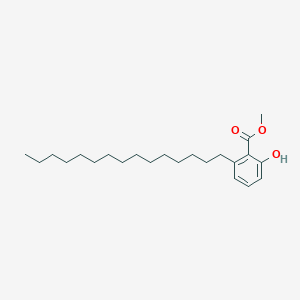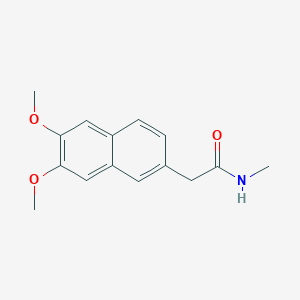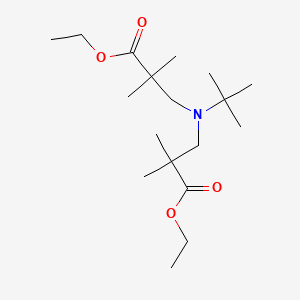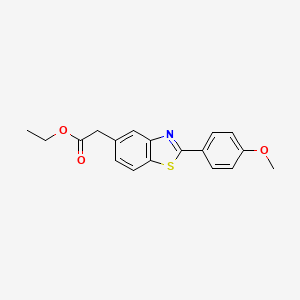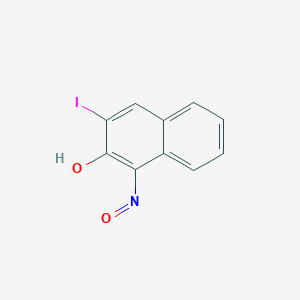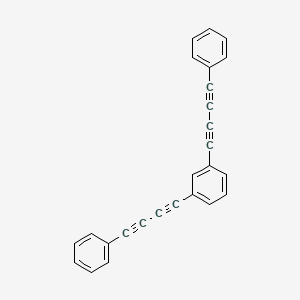
Benzene, 1,3-bis(4-phenyl-1,3-butadiynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,3-bis(4-phenyl-1,3-butadiynyl)- is an organic compound with the molecular formula C26H14. It is characterized by its unique structure, which includes two phenyl groups attached to a benzene ring through butadiynyl linkages. This compound is notable for its aromatic properties and the presence of multiple triple bonds, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3-bis(4-phenyl-1,3-butadiynyl)- typically involves the coupling of phenylacetylene derivatives. One common method is the oxidative acetylene coupling, where phenylacetylene is reacted in the presence of a catalyst such as copper(I) chloride and an oxidizing agent like oxygen . The reaction conditions often require a solvent like pyridine and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for Benzene, 1,3-bis(4-phenyl-1,3-butadiynyl)- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: Benzene, 1,3-bis(4-phenyl-1,3-butadiynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of triple bonds to form alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where reagents like bromine or nitric acid introduce substituents such as bromine or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Brominated or nitrated derivatives
Aplicaciones Científicas De Investigación
Benzene, 1,3-bis(4-phenyl-1,3-butadiynyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of molecular interactions and drug design.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism by which Benzene, 1,3-bis(4-phenyl-1,3-butadiynyl)- exerts its effects involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can influence the behavior of enzymes, receptors, and other proteins, thereby modulating various biochemical pathways. The presence of multiple triple bonds and aromatic rings enhances its ability to form stable complexes with target molecules .
Comparación Con Compuestos Similares
Diphenylbutadiyne (1,4-Diphenyl-1,3-butadiyne): Similar in structure but lacks the additional phenyl groups attached to the butadiynyl linkages.
1,3-Butadienylbenzene: Contains a butadienyl group attached to a benzene ring but differs in the positioning and number of phenyl groups
Propiedades
Número CAS |
37902-13-9 |
|---|---|
Fórmula molecular |
C26H14 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
1,3-bis(4-phenylbuta-1,3-diynyl)benzene |
InChI |
InChI=1S/C26H14/c1-3-12-23(13-4-1)16-7-9-18-25-20-11-21-26(22-25)19-10-8-17-24-14-5-2-6-15-24/h1-6,11-15,20-22H |
Clave InChI |
JQOGGXWGXWMQMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC#CC2=CC(=CC=C2)C#CC#CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


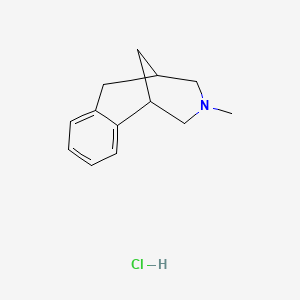
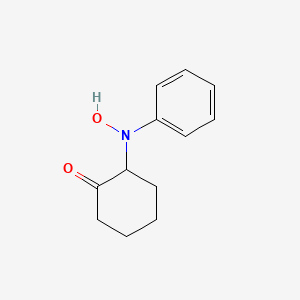
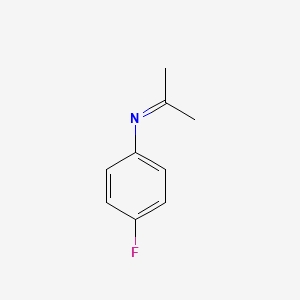
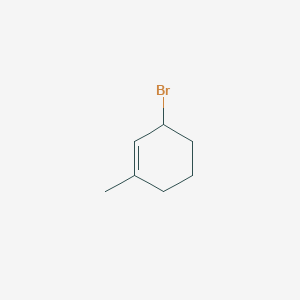

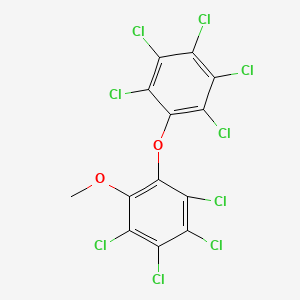
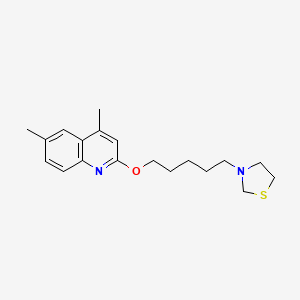
![(E)-but-2-enedioic acid;1-[2-(1,3-dioxolan-2-yl)ethyl]-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14670759.png)
